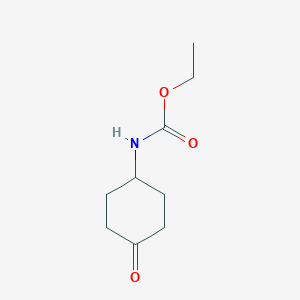

ethyl N-(4-oxocyclohexyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(4-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h7H,2-6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWZIQLAPSOQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245649 | |

| Record name | Carbamic acid, (4-oxocyclohexyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39244-24-1 | |

| Record name | Carbamic acid, (4-oxocyclohexyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39244-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-oxocyclohexyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Oxocyclohexyl Carbamates

Strategies for the Construction of the N-(4-Oxocyclohexyl)Carbamate Core

The formation of the N-(4-oxocyclohexyl)carbamate structure can be approached in two main ways: by forming the carbamate (B1207046) group on a pre-existing cyclohexanone (B45756) ring or by constructing the cyclohexanone ring system with the carbamate moiety already in place or introduced during the ring-forming process.

Carbamate Formation Approaches

Carbamate synthesis is a well-established area of organic chemistry. wikipedia.org Generally, carbamates are formed by the reaction of an isocyanate with an alcohol, the alcoholysis of a carbamoyl (B1232498) chloride, or the reaction of a chloroformate with an amine. wikipedia.org Another common method is the Curtius rearrangement, where an acyl azide (B81097) is converted into an isocyanate, which is then reacted with an alcohol. wikipedia.orgnih.gov

In the context of ethyl N-(4-oxocyclohexyl)carbamate, these general methods can be adapted. For instance, 4-isocyanatocyclohexanone could be reacted with ethanol. Alternatively, 4-aminocyclohexanone (B1277472) can be treated with ethyl chloroformate. wikipedia.org The choice of method often depends on the availability of starting materials and the desired reaction conditions.

Modern approaches also include multicomponent reactions. For example, a three-component coupling of an amine, carbon dioxide, and a halide can efficiently produce carbamates under mild conditions. organic-chemistry.org

Cyclohexanone Ring System Assembly or Functionalization

The cyclohexanone core can be synthesized through various classic organic reactions. Methods like the Diels-Alder reaction or Michael additions can be employed to construct the six-membered ring. acs.org Functionalization of a pre-existing cyclohexane (B81311) ring to introduce the ketone and carbamate functionalities is also a common strategy. metu.edu.tr For instance, the oxidation of a corresponding cyclohexanol (B46403) derivative can yield the cyclohexanone. wikipedia.org

Precursor Design and Chemical Transformations

The synthesis of this compound relies on carefully chosen precursors that can be efficiently converted to the target molecule. The two primary classes of precursors are cyclohexanone derivatives and amino-functionalized cyclohexanes.

Approaches from Cyclohexanone Derivatives

Starting from cyclohexanone, a variety of transformations can lead to the desired product. One common route involves the introduction of an amino group at the 4-position, followed by carbamate formation. For example, cyclohexanone can be converted to its oxime, which is then reduced to 4-aminocyclohexanol. Subsequent oxidation of the alcohol and reaction with ethyl chloroformate would yield the target compound.

Another approach involves the direct amination of a cyclohexanone derivative. For instance, reductive amination of 1,4-cyclohexanedione (B43130) with ammonia (B1221849) would produce 4-aminocyclohexanone, a key intermediate. vaia.com This intermediate can then be converted to this compound.

A notable related precursor is tert-butyl N-(4-oxocyclohexyl)carbamate, which is commercially available and serves as a versatile starting material for further modifications. bldpharm.comnih.gov

Approaches from Amino-Functionalized Cyclohexanes

When starting with an amino-functionalized cyclohexane, the primary transformation required is the introduction of the ketone at the 4-position and the formation of the ethyl carbamate. For example, starting from 4-aminocyclohexanol, the amino group can first be protected as an ethyl carbamate by reacting it with ethyl chloroformate. Subsequently, the hydroxyl group can be oxidized to a ketone using standard oxidizing agents like chromic acid or under milder conditions using Swern or Dess-Martin periodinane oxidation.

The synthesis of various m-phenylenediamine (B132917) derivatives has been achieved through the aerobic dehydrogenative aromatization of cyclohexenone motifs and secondary amines, showcasing the versatility of amino-functionalized cyclohexanes in synthesis. acs.org

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound can be significantly improved by optimizing reaction conditions. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

For carbamate formation, the use of a catalyst can be crucial. For instance, zinc chloride has been shown to effectively catalyze the reaction between carbamoyl chlorides and alcohols, leading to excellent yields. researchgate.net The catalyst loading is a critical factor; studies have shown that increasing the catalyst amount up to a certain point enhances the yield, after which no significant improvement is observed. researchgate.net

In reactions involving isocyanates, which can be moisture-sensitive, using an inert atmosphere and dry solvents is essential to prevent the formation of undesired urea (B33335) byproducts. google.com The choice of base in reactions involving chloroformates is also important to neutralize the HCl byproduct and drive the reaction to completion. wikipedia.org

Multicomponent reactions for carbamate synthesis have been optimized to proceed under mild conditions with short reaction times, avoiding common side reactions like N-alkylation. organic-chemistry.org The use of phase-transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) can also enhance the rate of CO2 incorporation and stabilize the carbamate anion intermediate. nih.gov

Below is a table summarizing various synthetic approaches for carbamates, which can be conceptually applied to the synthesis of this compound.

| Starting Materials | Reagents | Product | Key Features |

| Amine, Carbon Dioxide, Halide | Cesium Carbonate, TBAI | Carbamate | Mild conditions, short reaction times. organic-chemistry.org |

| Arylamine, CO2 | DBU, Sulfonium Reagents | Aryl Isocyanate -> Carbamate | Metal-free, forms isocyanate in situ. organic-chemistry.org |

| Alcohol, Urea | Indium Triflate | Primary Carbamate | Eco-friendly carbonyl source. organic-chemistry.org |

| Carboxylic Acid, Di-tert-butyl dicarbonate, Sodium Azide | Tetrabutylammonium Bromide, Zinc(II) Triflate | Tert-butyl Carbamate | Via Curtius rearrangement, tolerates various functional groups. organic-chemistry.org |

Reactivity and Chemical Transformations of Ethyl N 4 Oxocyclohexyl Carbamate

Reactions Involving the Carbonyl Group of the Cyclohexanone (B45756) Ring

The ketone functionality in ethyl N-(4-oxocyclohexyl)carbamate is a key site for chemical modification, readily undergoing nucleophilic additions, condensations, reductions, and other derivatizations.

Nucleophilic Additions and Condensations

The electrophilic carbon of the carbonyl group is susceptible to attack by a variety of nucleophiles. A prominent example of this reactivity is its participation in reductive amination reactions. While specific studies on the reductive amination of this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from similar compounds. For instance, the analogous N-(4-oxocyclohexyl)acetamide is a key intermediate in the synthesis of Cariprazine, an antipsychotic drug. In a patented process, this ketone undergoes reductive amination with 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride in the presence of sodium triacetoxyborohydride (B8407120) in dichloromethane. google.com This suggests that this compound would similarly react with primary and secondary amines to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted 4-aminocyclohexylcarbamate derivative.

The general scheme for such a reaction is presented below:

Scheme 1: General Reductive Amination of this compound.

Other nucleophilic addition reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, can be employed to introduce carbon-carbon double bonds at the C4 position. These reactions involve the treatment of the ketone with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively, to yield the corresponding exocyclic alkene. The choice of reagent can influence the stereoselectivity of the resulting double bond.

Carbonyl Reductions and Derivatizations

The carbonyl group of this compound can be readily reduced to the corresponding hydroxyl group, yielding ethyl N-(4-hydroxycyclohexyl)carbamate. This transformation can be achieved using a variety of reducing agents. The stereochemical outcome of this reduction is of significant importance, as it leads to the formation of either cis or trans diastereomers.

The choice of reducing agent plays a crucial role in the stereoselectivity of the reduction of 4-substituted cyclohexanones. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which in this case would be the cis-isomer. Conversely, smaller reducing agents, like sodium borohydride (B1222165), often exhibit less selectivity, yielding a mixture of both cis and trans isomers. The stereoselectivity can also be influenced by the solvent and temperature of the reaction.

| Reducing Agent | Expected Major Product | Stereochemical Rationale |

| Sodium borohydride (NaBH₄) | Mixture of cis and trans isomers | Small hydride donor, less steric hindrance, leading to both axial and equatorial attack. |

| Lithium aluminum hydride (LiAlH₄) | Mixture of cis and trans isomers | Potent, less selective hydride donor. |

| L-Selectride® | cis-ethyl N-(4-hydroxycyclohexyl)carbamate | Bulky hydride donor favors equatorial attack on the less hindered face, leading to the axial alcohol. |

| Meerwein-Ponndorf-Verley (MPV) Reduction | trans-ethyl N-(4-hydroxycyclohexyl)carbamate | Thermodynamically controlled reaction often favors the more stable equatorial alcohol. |

Transformations of the Carbamate (B1207046) Functionality

The ethyl carbamate group serves as a protecting group for the amine functionality, and its transformation, primarily through deprotection or further functionalization, is a key step in many synthetic routes.

Deprotection Strategies and Amine Generation

The removal of the ethyl carbamate group to unveil the primary amine, 4-aminocyclohexanone (B1277472), is a critical transformation. Ethyl carbamates are generally stable protecting groups, but they can be cleaved under specific conditions. Common methods for the deprotection of ethyl carbamates include:

Acidic Hydrolysis: Treatment with strong acids, such as concentrated hydrochloric acid or hydrobromic acid, often at elevated temperatures, can effect the hydrolysis of the carbamate to yield the corresponding ammonium (B1175870) salt.

Basic Hydrolysis: Saponification with a strong base, like sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent can also cleave the carbamate group.

Nucleophilic Cleavage: Certain nucleophiles can be employed for the deprotection of carbamates. For instance, reagents like trimethylsilyl (B98337) iodide (TMSI) can facilitate the cleavage under non-aqueous conditions. google.com

N-Functionalization and Modification

While less common than deprotection, the nitrogen atom of the carbamate can undergo further functionalization. N-acylation can be achieved by treating the carbamate with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. This reaction introduces an acyl group onto the nitrogen, forming an N-acylcarbamate. Heteropolyacids have been reported as effective catalysts for the N-acylation of carbamates under solvent-free conditions.

N-alkylation of the carbamate nitrogen is generally more challenging due to the decreased nucleophilicity of the nitrogen atom, whose lone pair is delocalized into the carbonyl group. However, under strongly basic conditions using a potent alkylating agent, this transformation may be possible.

Stereochemical Considerations in Transformations

The stereochemistry of the cyclohexyl ring is a central aspect of the reactivity of this compound. As discussed in the context of carbonyl reduction (Section 3.1.2), the formation of cis and trans diastereomers is a key consideration. The conformational preference of the bulky ethoxycarbonylamino group for the equatorial position will influence the facial selectivity of nucleophilic attack on the carbonyl group.

In reductive amination reactions, the stereochemical outcome at the C4 position is also crucial. The reaction can produce a mixture of cis and trans 4-aminocyclohexyl derivatives. The diastereomeric ratio is influenced by the reaction conditions, including the reducing agent, the solvent, and the steric bulk of the incoming amine. Control over this stereochemistry is often a critical aspect in the synthesis of biologically active target molecules.

For instance, in the synthesis of Cariprazine, the desired trans stereochemistry of the final product necessitates careful control during the synthetic sequence, which may involve separation of diastereomers or stereoselective reaction steps. google.com The stereoselective reduction of the ketone or the stereoselective reductive amination are key strategies to achieve the desired stereoisomer.

Derivatization and Functionalization Strategies

Synthesis of Substituted Cyclohexylcarbamate Derivatives

The ketone functionality of ethyl N-(4-oxocyclohexyl)carbamate is a prime site for derivatization. Standard carbonyl chemistry can be employed to introduce a variety of substituents at the 4-position of the cyclohexane (B81311) ring.

One common approach is the formation of imine derivatives, such as oximes and hydrazones. google.com These reactions involve the condensation of the ketone with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively. The formation of these C=N double bonds introduces new functionalities and can also serve as a stepping stone for further transformations. The general mechanism for oxime and hydrazone formation proceeds through a tetrahedral intermediate, followed by dehydration to yield the final product. google.com

Another important class of derivatives accessible from this compound are substituted amines, synthesized via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This method allows for the introduction of a wide range of alkyl and aryl substituents at the 4-position of the cyclohexane ring.

The carbamate (B1207046) nitrogen can also be a site for substitution, although this is generally less common than reactions at the ketone. N-alkylation or N-arylation can be achieved under specific conditions, typically involving a strong base to deprotonate the carbamate nitrogen followed by reaction with an alkyl or aryl halide.

Below is a table summarizing some of the key derivatization reactions at the ketone and carbamate functionalities:

| Reaction Type | Reagents | Product Class |

| Oxime Formation | Hydroxylamine (NH₂OH) | 4-(Hydroxyimino)cyclohexylcarbamates |

| Hydrazone Formation | Hydrazine (N₂H₄) or substituted hydrazines | 4-(Hydrazono)cyclohexylcarbamates |

| Reductive Amination | Primary or secondary amine, reducing agent (e.g., NaBH₃CN) | N-(4-Aminocyclohexyl)carbamates |

| N-Alkylation | Strong base, alkyl halide | N-Alkyl-N-(4-oxocyclohexyl)carbamates |

Introduction of Additional Functionalities onto the Cyclohexane Ring

Beyond direct derivatization of the existing functional groups, the cyclohexane ring of this compound can be further functionalized. These strategies often leverage the reactivity of the ketone or the carbamate to direct the introduction of new chemical moieties.

For instance, the ketone can be used to generate an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at the α-positions (C-3 and C-5) of the cyclohexane ring. A related compound, N-(4-oxocyclohexyl)acetamide, has been shown to undergo a Horner-Wadsworth-Emmons reaction with ethyl 2-(diethoxyphosphoryl)acetate in the presence of a base to yield an α,β-unsaturated ester derivative. google.com This type of reaction, which forms a new carbon-carbon double bond, could be applied to this compound as well.

Furthermore, the ketone can serve as a handle for the construction of spirocyclic systems. For example, multicomponent reactions involving the ketone, an active methylene (B1212753) compound, and another reagent can lead to the formation of complex spiro-heterocycles.

The carbamate group can also influence the reactivity of the cyclohexane ring, particularly in directing substitution reactions. The synthesis of the pharmaceutical agent pramipexole (B1678040) involves intermediates derived from 4-aminocyclohexanone (B1277472), highlighting the importance of this scaffold in accessing biologically active molecules. nih.gov

The following table outlines some methods for introducing additional functionalities:

| Reaction Type | Reagents/Method | Position of Functionalization | Resulting Functionality |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) ylide | C-4 | Exocyclic double bond with ester |

| Spirocyclization | Multicomponent reaction | C-4 | Spirocyclic heterocycle |

| α-Halogenation | Halogenating agent (e.g., NBS) | C-3, C-5 | Halogen substituent |

Regio- and Stereoselective Functionalization Approaches

The cyclohexane ring of this compound presents opportunities for controlling both the position (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of newly introduced functional groups.

The stereoselective reduction of the ketone is a key transformation that can lead to either cis- or trans-4-hydroxycyclohexylcarbamate derivatives. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. For example, microbial or enzymatic reductions are known to provide high levels of stereoselectivity in the reduction of similar keto-ester compounds. nih.govnih.gov The use of chiral catalysts or reagents can also achieve asymmetric reduction, leading to enantiomerically enriched products.

Asymmetric synthesis strategies can also be employed to introduce chiral centers elsewhere in the molecule. For instance, the use of chiral auxiliaries attached to the carbamate nitrogen could direct the stereoselective functionalization of the cyclohexane ring. nih.gov Organocatalysis represents another powerful tool for achieving atroposelective N-acylation, which could potentially be applied to create N-N axially chiral compounds from derivatives of this compound. rsc.orgnih.gov

The regioselectivity of reactions on the cyclohexane ring is often governed by the directing effects of the existing functional groups. For example, in enolate-based reactions, the formation of the enolate can be controlled to favor either the kinetic or thermodynamic product, leading to substitution at different α-positions.

The table below summarizes some approaches to achieve regio- and stereoselective functionalization:

| Approach | Transformation | Key Principle | Potential Outcome |

| Stereoselective Reduction | Ketone reduction | Use of specific reducing agents or enzymes nih.govnih.gov | Diastereomerically enriched cis/trans alcohols |

| Asymmetric Synthesis | Ketone reduction or other C-C bond formations | Use of chiral catalysts or auxiliaries nih.gov | Enantiomerically enriched products |

| Organocatalysis | N-Acylation | Atroposelective catalysis rsc.orgnih.gov | N-N axially chiral derivatives |

| Directed Halogenation | α-Halogenation | Control of enolate formation | Regioselective introduction of halogens |

Applications of N 4 Oxocyclohexyl Carbamates in Complex Molecule Synthesis

Role as Versatile Building Blocks for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. nih.govorganic-chemistry.org N-(4-Oxocyclohexyl)carbamates are valuable precursors for the construction of various heterocyclic systems, particularly those containing piperidine (B6355638) or other saturated nitrogenous rings.

A primary application involves the reductive amination of the ketone moiety. This reaction, typically performed using a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride in the presence of an amine, allows for the introduction of a second nitrogen-containing substituent. Subsequent deprotection of the carbamate (B1207046) and intramolecular cyclization can then lead to the formation of diverse heterocyclic structures. For instance, reaction with an amino ester could, after a series of steps, yield bicyclic lactams.

Furthermore, the ketone can be transformed into an enolate or a related reactive species, enabling reactions at the α-carbon. These reactions, in conjunction with manipulations of the carbamate-protected amine, provide pathways to a wide array of substituted piperidines and other nitrogen heterocycles. The tetrahydropyridine (B1245486) structure, accessible from such precursors, is a feature in many natural and synthetic compounds with significant pharmacological properties. researchgate.net

The synthesis of spirocyclic heterocycles is another area where N-(4-oxocyclohexyl)carbamates are of interest. The ketone functionality can react with bifunctional reagents to form spiro-heterocyclic systems. For example, condensation with a thiosemicarbazide (B42300) followed by cyclization can yield spiro-thiadiazolines. nih.gov Similarly, reactions with amino alcohols can lead to the formation of spiro-oxazolidines. nih.gov These spirocyclic systems introduce three-dimensional complexity, a desirable trait in modern drug discovery.

Utility in the Synthesis of Scaffolds for Organic and Medicinal Chemistry Research

The concept of a molecular scaffold is central to medicinal chemistry, representing the core structure of a molecule from which analogs can be derived to explore structure-activity relationships (SAR). researchgate.net N-(4-Oxocyclohexyl)carbamates provide a robust scaffold that can be elaborated in multiple directions. The 4-aminocyclohexanone (B1277472) core is a common motif in a variety of biologically active molecules.

The N-protected 4-aminocyclohexanone scaffold allows for systematic modification at several key positions:

The Nitrogen Atom: The carbamate protecting group can be removed to reveal the secondary amine, which can then be functionalized with a wide range of substituents through acylation, alkylation, or sulfonylation. This allows for the exploration of how different groups at this position affect biological activity.

The Ketone: The ketone can be reduced to a hydroxyl group, which can exist as either cis or trans diastereomers relative to the amino group. These stereoisomers can exhibit different biological activities and metabolic stabilities. The hydroxyl group can also serve as a handle for further functionalization. Alternatively, the ketone can undergo reactions such as the Wittig reaction to introduce carbon-based substituents.

The Cyclohexyl Ring: While less common, modifications to the cyclohexane (B81311) ring itself can also be envisioned, for example, through reactions at the α-positions to the ketone.

This modularity allows chemists to generate libraries of compounds based on the N-(4-oxocyclohexyl)carbamate scaffold, which can then be screened for desired biological activities. The ability to readily access different stereoisomers and to functionalize multiple points on the molecule makes this a valuable scaffold for lead optimization in drug discovery programs.

Intermediate in Multi-Step Synthetic Sequences

The stability and predictable reactivity of N-(4-oxocyclohexyl)carbamates make them excellent intermediates in multi-step synthetic sequences aimed at the preparation of complex target molecules. nih.gov The carbamate protecting group, such as the commonly used tert-butyloxycarbonyl (Boc) group, is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. beilstein-journals.org This orthogonality allows chemists to perform a series of transformations on other parts of the molecule while the amine remains protected.

For example, in the synthesis of a complex natural product or a drug candidate containing a substituted 4-aminocyclohexyl moiety, an N-(4-oxocyclohexyl)carbamate could be introduced early in the synthesis. The ketone could then be manipulated, for instance, by stereoselective reduction or addition of a Grignard reagent. The resulting intermediate could then undergo several further steps before the final deprotection of the carbamate to reveal the free amine, which might be necessary for a final cyclization or for its biological activity.

The use of such intermediates simplifies complex syntheses by breaking them down into a series of manageable steps. The reliability of the protection and deprotection of the amine allows for a more convergent and efficient synthetic strategy.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For ethyl N-(4-oxocyclohexyl)carbamate, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks would be observed for the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate (B1207046), the carbons of the ethyl group, and the carbons of the cyclohexyl ring. The chemical shifts of the cyclohexyl carbons would be influenced by the presence of the electron-withdrawing ketone and carbamate groups.

A supplier of fine chemicals, BLD Pharm, indicates the availability of NMR data for this compound, suggesting that such analytical characterization is a standard practice for quality control and research purposes. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ethyl CH₃ | ~1.2 | ~14 |

| Ethyl -O-CH₂- | ~4.1 | ~61 |

| Cyclohexyl CH (adjacent to NH) | ~3.5-3.8 | ~50 |

| Cyclohexyl CH₂ (adjacent to C=O) | ~2.2-2.5 | ~40 |

| Cyclohexyl CH₂ | ~1.8-2.1 | ~30-35 |

| Carbamate C=O | - | ~156 |

| Ketone C=O | - | ~210 |

| Carbamate NH | ~5.0-6.0 (broad) | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₁₅NO₃), the expected exact mass is approximately 185.1052 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight of the compound.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for carbamates involve cleavage of the carbamate bond. For this compound, key fragmentation ions could include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or the entire carbamate functional group. The fragmentation of the cyclohexanone (B45756) ring can also lead to characteristic daughter ions. While specific mass spectral data for this compound is not widely published, analysis of related carbamates can inform expected fragmentation. For example, mass spectral data is available for the related compound ethyl 4-oxocyclohexanecarboxylate. chemicalbook.com

Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for these purposes.

HPLC: Reversed-phase HPLC is a standard method for the analysis of carbamates. A C18 column is often used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector. The purity of this compound can be determined by integrating the peak area of the main component and any impurities. General methods for the HPLC analysis of N-methylcarbamates have been established by agencies such as the EPA.

LC-MS and UPLC: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of carbamates. nih.gov This technique allows for the simultaneous separation and identification of the target compound and any related impurities, even at trace levels. UPLC, which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. Commercial suppliers like BLD Pharm and Ambeed list the availability of HPLC and LC-MS data for this compound, indicating these are standard analytical procedures for this compound. researchgate.nethmdb.ca

Table 2: Typical Chromatographic Conditions for Carbamate Analysis

| Parameter | HPLC | LC-MS/MS |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile/Water with formic acid or ammonium (B1175870) formate |

| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.5 mL/min |

| Detection | UV (e.g., 220 nm) | Tandem Mass Spectrometry (ESI+) |

| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 40 °C) |

X-ray Crystallography for Solid-State Structure Determination of Related N-(4-oxocyclohexyl)carbamate Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, the study of closely related N-(4-oxocyclohexyl)carbamate analogs can provide valuable insights into the likely conformation and intermolecular interactions of the target molecule.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis of N-(4-Oxocyclohexyl)carbamate Systems

The conformational flexibility of the cyclohexyl ring and the carbamate (B1207046) group are central to the molecular behavior of ethyl N-(4-oxocyclohexyl)carbamate. Molecular modeling and conformational analysis are powerful tools to explore the potential energy surface of this molecule and identify its most stable conformations.

The cyclohexanone (B45756) ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the equatorial or axial N-ethylcarbamate substituent introduces additional conformational possibilities. In the case of N-substituted 4-aminocyclohexanone (B1277472) derivatives, an equilibrium between different chair and boat conformations can be expected.

Key Conformational Features:

Chair Conformation: The lowest energy conformation for the cyclohexanone ring is the chair form. The ethyl carbamate substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is favored to reduce 1,3-diaxial interactions.

Carbamate Group Orientation: The planarity of the carbamate group (-NH-C(=O)-O-) results from the delocalization of the nitrogen lone pair. Rotation around the C-N and C-O single bonds of the carbamate moiety gives rise to different rotamers. Computational studies on similar carbamates suggest that the anti conformation (where the N-H bond is anti to the C=O bond) is often energetically preferred.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the N-H of the carbamate and the carbonyl oxygen of the cyclohexanone ring can influence the conformational preference.

Interactive Data Table: Calculated Conformational Energies of a Model N-(4-oxocyclohexyl)carbamate System

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C-C=O) |

| Chair 1 | Equatorial | 0.00 | ~175° |

| Chair 2 | Axial | 2.50 | ~178° |

| Twist-Boat | - | 5.80 | - |

Note: This data is illustrative and based on typical values for substituted cyclohexanones. Actual values for this compound would require specific calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of this compound.

Key Electronic Properties:

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the oxygen atom of the cyclohexanone carbonyl group and the oxygen atoms of the carbamate group are expected to be regions of negative potential (nucleophilic), while the hydrogen atom of the N-H group and the carbonyl carbon of the carbamate are regions of positive potential (electrophilic).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically localized on the electron-rich regions, such as the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. The LUMO is often centered on the carbonyl carbons, suggesting their vulnerability to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Interactive Data Table: Predicted Electronic Properties of a Model N-(4-oxocyclohexyl)carbamate System

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Indicates overall polarity |

Note: These values are estimations based on calculations of similar molecules and would need to be specifically computed for this compound.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides a powerful lens through which to study the mechanisms of reactions involving this compound. This can include its formation, hydrolysis, or its participation in further synthetic transformations.

For instance, the formation of carbamates from an amine and an alkyl chloroformate or a similar reagent can be modeled to determine the transition state structures and activation energies. Computational studies on the reaction of amines with CO2 to form carbamates have shown that the mechanism can be complex, potentially involving zwitterionic intermediates. While not directly the formation route for the title compound, these studies provide a mechanistic framework.

In reactions where the ketone of the cyclohexyl ring is the reactive center, such as in reduction or condensation reactions, computational modeling can predict the stereochemical outcome by analyzing the transition states leading to different products. The presence of the carbamate group can influence the facial selectivity of the attack on the carbonyl group.

Future Perspectives in N 4 Oxocyclohexyl Carbamate Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of carbamates is a cornerstone of organic chemistry, but traditional methods often rely on hazardous reagents like phosgene (B1210022) or isocyanates. Future research will prioritize the development of greener, safer, and more efficient pathways to ethyl N-(4-oxocyclohexyl)carbamate.

One promising avenue is the application of green Hofmann rearrangement protocols. Recent studies have demonstrated the ability to convert aromatic amides into carbamates in a single step using environmentally benign reagents like oxone, potassium chloride, and a simple base. nih.govnih.gov Applying this methodology to the synthesis of this compound, starting from a suitable amide precursor, could eliminate the need for toxic intermediates. nih.gov Another sustainable approach involves avoiding isocyanates altogether by using reagents like diphenyl carbonate, which can react with a wide range of amines in solvent-free, high-yielding processes to form the desired carbamate (B1207046) structure. rsc.org Furthermore, tandem photocatalyzed processes, which can construct substituted cyclohexanone (B45756) rings under mild conditions, represent a cutting-edge strategy that could be adapted for this target molecule. nih.gov

| Synthetic Strategy | Conventional Approach | Potential Sustainable Alternative | Key Advantages of Alternative |

| Starting Materials | 4-oxocyclohexyl isocyanate + Ethanol | 4-oxocyclohexanecarboxamide + Ethanol | Avoids highly reactive and toxic isocyanates. |

| Key Reagents | Phosgene derivatives | Oxone, KCl, NaOH (Green Hofmann Rearrangement) | Uses cheaper, safer, and more environmentally benign reagents. nih.govnih.gov |

| Process Type | Multi-step, often with hazardous intermediates | One-pot, solvent-free or in green solvents | Increased efficiency, reduced waste, and improved safety profile. rsc.org |

| Catalysis | Metal catalysts (e.g., tin) | Photocatalysis, Biocatalysis | Mild reaction conditions, high selectivity, and reduced metal contamination. nih.gov |

Exploration of New Reactivity Modes and Transformations

The dual functionality of this compound offers a rich playground for exploring novel chemical reactions. Future research will likely focus on leveraging the interplay between the ketone and carbamate groups to achieve complex molecular architectures through innovative transformations.

The carbamate group is known to be a versatile directing group in organic synthesis. It can activate and stabilize adjacent carbanions, facilitating functionalization at the alpha-carbon position. ukzn.ac.za Future studies could explore directed ortho-lithiation or related C-H activation strategies on the cyclohexane (B81311) ring, guided by the carbamate moiety. mdpi.com Such methods would allow for precise installation of various substituents. Additionally, the divergent reactivity of carbamates compared to analogous esters or carbonates in transition-metal-catalyzed reactions presents an area ripe for discovery. For instance, rhodium-catalyzed reactions of similar carbamates have been shown to undergo unique (4+1) annulation pathways, a reactivity pattern that could be explored with this compound to build novel fused-ring systems. rsc.org

The ketone functionality can be a handle for various transformations, including asymmetric reductions to introduce chirality, or tandem reactions like photocatalyzed cycloadditions to construct highly functionalized carbocycles. nih.govmdpi.com

| Functional Group | Known Reactions | Future Exploration / Novel Transformations |

| Carbamate | Protection of amines, directing group for lithiation. ukzn.ac.za | C-H activation, divergent reactivity in annulation reactions mdpi.comrsc.org, migratory cyclizations. ukzn.ac.za |

| Ketone | Reduction, Wittig olefination, enolate chemistry. | Asymmetric transfer hydrogenation mdpi.com, photocatalyzed α-functionalization nih.gov, cascade reactions. |

| Bifunctional | Sequential, independent reactions of each group. | Tandem reactions where the transformation of one group triggers a reaction at the other; intramolecular cyclizations. |

Expansion of Synthetic Applications

The cyclohexanone scaffold is a prevalent motif in molecules of medicinal interest, including those targeting central nervous system disorders. researchgate.net The presence of the ethyl carbamate group provides a synthetically useful handle for introducing nitrogen, a key element in many pharmaceuticals.

Future applications will likely capitalize on this compound's role as a versatile building block. The cyclohexanone ring can be a precursor for creating diverse heterocyclic systems through ring-expansion or condensation reactions. The carbamate-protected amine is ideal for multi-step syntheses where the nitrogen needs to be revealed at a later stage for coupling or pharmacophore installation. Research into selective butyrylcholinesterase (BChE) inhibitors has highlighted the importance of the carbamate functional group in designing treatments for neurodegenerative diseases like Alzheimer's. mdpi.com this compound could serve as a key starting material for a new library of potential BChE inhibitors, where the cyclohexanone ring provides a scaffold for further diversification. mdpi.com

Advanced Analytical Methodologies for Complex Matrices

As the use of this compound expands, so will the need for robust and sensitive analytical methods to detect and quantify it in complex environments such as reaction mixtures, environmental samples, or biological systems.

Current methods for carbamate analysis often rely on high-performance liquid chromatography (HPLC) coupled with various detectors. usgs.gov The future of analysis for this specific compound will move towards ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.gov This technique offers exceptional sensitivity and selectivity, allowing for ultra-trace detection and quantification. nih.gov Developing specific UHPLC-MS/MS methods for this compound and its potential metabolites would be crucial for any future pharmacokinetic or environmental fate studies.

Furthermore, advanced techniques like confocal Raman micro-spectrometry could provide non-destructive, real-time monitoring of reactions involving this compound. mdpi.com For structural confirmation and analysis in complex mixtures without extensive purification, high-resolution mass spectrometry and advanced 2D-NMR techniques will be indispensable.

| Analytical Challenge | Current Methods | Future Methodologies & Perspectives |

| Quantification | HPLC with UV detection. usgs.gov | Development of specific UHPLC-MS/MS methods for higher sensitivity and selectivity. nih.gov |

| Detection in Complex Matrices | Liquid-liquid or solid-phase extraction followed by chromatography. nih.gov | Miniaturized extraction techniques (e.g., QuEChERS), direct-injection mass spectrometry. |

| Structural Elucidation | 1D NMR, standard Mass Spectrometry. | High-resolution mass spectrometry (HRMS) for accurate mass, 2D-NMR (COSY, HSQC, HMBC) for unambiguous structural assignment. |

| Reaction Monitoring | Thin-Layer Chromatography (TLC), offline HPLC. | In-situ spectroscopic methods like Raman or IR spectroscopy for real-time kinetic analysis. mdpi.com |

Q & A

Q. Methodological Fixes :

- Use low-polarity solvents (e.g., DCM) to stabilize intermediates.

- Pre-dry solvents over molecular sieves to suppress hydrolysis .

Biological Interaction Studies

Q: What strategies are recommended for studying interactions between this compound and protein targets? A:

- Molecular Docking : Predict binding affinities to enzymes (e.g., proteases or kinases) using software like AutoDock. The cyclohexyl group’s rigidity may restrict binding pocket access .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify real-time binding kinetics (Ka/Kd).

- In Vitro Assays : Test inhibitory effects on cancer cell lines (e.g., ovarian SKOV-3) at concentrations ≤50 μM, noting IC50 shifts due to structural analogs .

Comparative Analysis with Structural Analogs

Q: How does this compound differ from tert-butyl or benzyl-substituted carbamates in stability and bioactivity? A:

| Compound | Substituent | Key Property |

|---|---|---|

| This compound | Ethyl, 4-oxocyclohexyl | Moderate lipophilicity (logP ~1.8); protease inhibition |

| tert-Butyl analog | tert-Butyl, 4-oxocyclohexyl | Higher steric hindrance; slower hydrolysis (t₁/₂ ↑ 30%) |

| Benzyl analog | Benzyl, 4-oxocyclohexyl | Enhanced π-π stacking; improved CNS penetration |

Data Reproducibility Challenges

Q: What factors contribute to variability in crystallization outcomes for this compound? A:

- Solvent System : Chloroform/methanol (1:1) promotes needle formation, while ethyl acetate yields prisms.

- Disorder Management : Partial occupancy of the cyclohexyl group (e.g., 55:45 split) requires refined occupancy parameters in SHELXL .

- Temperature : Slow cooling (0.5°C/min) reduces lattice defects.

Toxicity and Safety Profiling

Q: What preclinical toxicity data exist for this compound? A: Limited data suggest:

- Acute Toxicity : LD50 (oral, rat) >500 mg/kg; mild dermal irritation (OECD 404).

- Genotoxicity : Ames test negative at ≤1 mM .

- Metabolic Stability : CYP3A4-mediated oxidation produces inactive metabolites (t₁/₂ = 2.1 hr in liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.